molecular formula C19H19N5 B12730390 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1,1-dimethylethyl)-3-phenyl- CAS No. 87539-95-5

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1,1-dimethylethyl)-3-phenyl-

Cat. No.: B12730390
CAS No.: 87539-95-5
M. Wt: 317.4 g/mol
InChI Key: LEAATZOQNAZGGT-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1,1-dimethylethyl)-3-phenyl- is a complex organic compound that belongs to the class of triazolophthalazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1,1-dimethylethyl)-3-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate phthalazine derivatives and triazole precursors.

    Substitution Reactions: Introducing the N-(1,1-dimethylethyl) and 3-phenyl groups through nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1,1-dimethylethyl)-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1,1-dimethylethyl)-3-phenyl- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-a)phthalazin-6-amine: Lacks the N-(1,1-dimethylethyl) and 3-phenyl groups.

    Phthalazine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1,1-dimethylethyl)-3-phenyl- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

87539-95-5

Molecular Formula

C19H19N5

Molecular Weight

317.4 g/mol

IUPAC Name

N-tert-butyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C19H19N5/c1-19(2,3)20-16-14-11-7-8-12-15(14)18-22-21-17(24(18)23-16)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,20,23)

InChI Key

LEAATZOQNAZGGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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